5,6-Diaminouracil
5,6-Diaminouracil
5,6-diaminouracil is an aminouracil in which the ring hydrogens at positions 5 and 6 on uracil have been replaced by amino groups. It is a pyrimidone, an aminouracil and a diamine.
Brand Name:
Vulcanchem
CAS No.:
3240-72-0
VCID:
VC20770729
InChI:
InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
SMILES:
C1(=C(NC(=O)NC1=O)N)N
Molecular Formula:
C4H6N4O2
Molecular Weight:
142.12 g/mol
5,6-Diaminouracil
CAS No.: 3240-72-0
Cat. No.: VC20770729
Molecular Formula: C4H6N4O2
Molecular Weight: 142.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5,6-diaminouracil is an aminouracil in which the ring hydrogens at positions 5 and 6 on uracil have been replaced by amino groups. It is a pyrimidone, an aminouracil and a diamine. |
|---|---|
| CAS No. | 3240-72-0 |
| Molecular Formula | C4H6N4O2 |
| Molecular Weight | 142.12 g/mol |
| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) |
| Standard InChI Key | BBTNLADSUVOPPN-UHFFFAOYSA-N |
| Isomeric SMILES | C1(=C(N=C(N=C1O)O)N)N |
| SMILES | C1(=C(NC(=O)NC1=O)N)N |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator